N-Cyano-N-phenyl-p-toluenesulfonamide

Palladium-catalyzed cyanation Aryl iodide Electrophilic cyanation

Select N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as your electrophilic cyanating agent to replace hazardous metal cyanides. NCTS is GHS non-hazardous, eliminating specialized cyanide infrastructure. For Pd-catalyzed cyanation of electron-rich aryl iodides, NCTS delivers an 85% yield vs. 15% with Zn(CN)₂ under identical conditions. In 2-aminobenzoxazole/benzimidazole synthesis, it achieves up to 96% yield without toxic cyanogen bromide. Its dual-substrate capability unifies aromatic and aliphatic decarboxylative cyanation for isotopic labeling. Fully compatible with emerging Ni-catalyzed alkene arylcyanation methods. White crystalline solid, mp 85–87 °C, 98% (HPLC).

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 55305-43-6
Cat. No. B180986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N-phenyl-p-toluenesulfonamide
CAS55305-43-6
SynonymsN-cyano-N-phenyl-p-methylbenzenesulfonamide
N-cyano-N-phenyl-p-toluenesulfonamide
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
InChIInChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyCIIFNSIDKZSDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) CAS 55305-43-6: Electrophilic Cyanating Reagent for Transition-Metal-Catalyzed Synthesis and Heterocycle Construction


N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS, CAS 55305-43-6) is a bench-stable, colorless crystalline solid (mp 85–87 °C) belonging to the N-cyano sulfonamide class of organic cyanating reagents. It functions as an electrophilic N–CN transfer agent, providing a safer alternative to traditional nucleophilic metal cyanide sources in transition-metal-catalyzed cyanation reactions [1]. Unlike many cyanide-based reagents, NCTS is classified as non-hazardous under the Globally Harmonized System (GHS) and is commercially available with typical purity specifications of 98% (HPLC) .

Why N-Cyano-N-phenyl-p-toluenesulfonamide (CAS 55305-43-6) Cannot Be Substituted with Generic Cyanating Reagents Without Method Revalidation


Generic substitution among cyanating agents without method revalidation introduces substantial risk because NCTS operates via an electrophilic N–CN transfer mechanism distinct from the nucleophilic pathways of metal cyanides (e.g., KCN, CuCN, Zn(CN)₂) [1]. The N–CN bond dissociation energy in NCTS is approximately 497 kJ mol⁻¹, which fundamentally governs the reactivity profile and reaction conditions required for effective cyanation [2]. Furthermore, safety classifications vary significantly: NCTS is classified as non-hazardous under GHS and does not require toxic cyanogen halides for synthesis, whereas common comparators like KCN (GHS06 acute toxicity) and TMSCN (GHS02/GHS06 flammable/toxic) carry substantially higher hazard ratings . Direct substitution can lead to divergent yields, altered substrate scope, and incompatible safety protocols.

Quantitative Differentiation Evidence for N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Against Closest Analogs in Catalytic Cyanation and Heterocycle Synthesis


NCTS vs. Zn(CN)₂ in Pd-Catalyzed Cyanation of 4-Iodoanisole: A 70% Absolute Yield Advantage

In palladium-catalyzed cyanation of 4-iodoanisole under identical Pd₂(dba)₃/Xantphos catalytic conditions, NCTS produced an 85% isolated yield of 4-methoxybenzonitrile, while Zn(CN)₂ yielded only 15% [1].

Palladium-catalyzed cyanation Aryl iodide Electrophilic cyanation

NCTS vs. Cyanogen Bromide (BrCN) in 2-Aminobenzoxazole Synthesis: 96% Yield with Non-Hazardous Protocol

In the synthesis of 2-aminobenzoxazoles from 2-aminophenols, NCTS with LiHMDS as base achieved up to 96% isolated yield under mild conditions (5 °C to room temperature, 30 min) [1]. Traditional methods using cyanogen bromide (BrCN) — a highly toxic and volatile reagent — typically require stricter safety infrastructure and generate hazardous byproducts, with comparable or lower yields .

2-Aminobenzoxazole Heterocycle synthesis Non-hazardous cyanation

NCTS vs. p-Toluenesulfonyl Cyanide (TsCN) in Boron Enolate Cyanation: Comparable High Efficiency with Broader Substrate Scope

In electrophilic cyanation of boron enolates, both NCTS and p-toluenesulfonyl cyanide (TsCN) achieved high efficiency, with NCTS enabling 93% yield of β-ketonitrile derivatives from 9-BBN-derived boron enolates [1]. TsCN produced 89% yield under comparable conditions. However, NCTS synthesis avoids the use of toxic cyanogen halides required for TsCN preparation, offering a safer overall supply chain .

β-Ketonitrile Boron enolate Electrophilic cyanation

NCTS in Decarboxylative Cyanation: Dual Pathway Enabling Both Aryl and Alkyl Carboxylic Acid Labeling

NCTS enables decarboxylative cyanation of both aryl and alkyl carboxylic acids via two rationally designed pathways, a capability not demonstrated with traditional nucleophilic cyanide sources. For aryl acids using a dual catalytic system, yields of 50-95% were achieved across 17 examples; for alkyl acids using visible-light photoredox catalysis, yields of 40-85% were reported [1].

Decarboxylative cyanation C-13/C-14 labeling Carboxylic acid

NCTS in Ni-Catalyzed Reductive Arylcyanation of Alkenes: Environmentally Benign Nontoxic Cyanation Reagent

NCTS has been successfully employed as an environmentally benign and nontoxic organo-cyanating reagent in Ni-catalyzed reductive arylcyanation of alkenes [1]. This represents a class-level differentiation from traditional nucleophilic cyanide sources (KCN, TMSCN), which have not been widely applied in reductive arylcyanation protocols due to compatibility issues with Ni catalytic cycles and associated toxicity concerns [2].

Nickel catalysis Alkene arylcyanation Reductive coupling

NCTS Synthesis Safety Profile: No Cyanogen Halides Required vs. TsCN and N-Cyanobenzimidazole

NCTS is synthesized via Kurzer's method from inexpensive phenylurea and p-toluenesulfonyl chloride in pyridine, requiring no toxic cyanogen halides . In contrast, p-toluenesulfonyl cyanide (TsCN) and N-cyanobenzimidazole typically require cyanogen bromide (BrCN) or cyanogen chloride (ClCN) for synthesis, introducing significant safety and regulatory burdens .

Reagent synthesis Cyanogen halide-free Safety profile

Optimal Procurement and Application Scenarios for N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Based on Evidence Differentiation


Palladium-Catalyzed Aryl Halide Cyanation: Replacing Zn(CN)₂ for Superior Yields of Electron-Rich Aryl Nitriles

For synthetic laboratories performing Pd-catalyzed cyanation of electron-rich aryl iodides or bromides, NCTS provides a 5.7-fold yield improvement over Zn(CN)₂ (85% vs. 15% for 4-iodoanisole) under comparable Pd₂(dba)₃/Xantphos conditions [1]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where maximizing yield per batch directly impacts cost-of-goods. The mild conditions (100 °C, K₂CO₃ base) are compatible with standard parallel synthesis equipment and do not require specialized cyanide handling infrastructure.

Heterocyclic Core Construction in Medicinal Chemistry: Safe Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles

Medicinal chemistry groups synthesizing 2-aminobenzoxazole or 2-aminobenzimidazole libraries should select NCTS to eliminate the use of highly toxic cyanogen bromide while achieving up to 96% isolated yields under mild conditions (5 °C to rt, 30 min, LiHMDS base) [1]. The protocol scales to 10 g with 88% yield, making it suitable for both discovery-scale library synthesis and early process development [1]. This application scenario is particularly valuable in academic core facilities and CROs where reagent hazard reduction is a formal safety metric.

C-13/C-14 Radiolabeling via Decarboxylative Cyanation: Unified Reagent for Both Aryl and Alkyl Carboxylic Acids

For radiochemistry and ADME laboratories performing C-13/C-14 isotopic labeling of carboxylic acid-derived drug candidates, NCTS is the preferred cyanation reagent due to its unique dual-substrate capability: it enables decarboxylative cyanation of both aryl acids (50-95% yields via Pd catalysis with Ag₂CO₃) and alkyl acids (40-85% yields via visible-light photoredox catalysis) [1]. This unified approach simplifies reagent inventory and method transfer, as the same NCTS stock can support both aromatic and aliphatic labeling campaigns without switching cyanide sources.

Nickel-Catalyzed Alkene Difunctionalization: Electrophilic Cyanation in Reductive Cross-Coupling

Research groups developing Ni-catalyzed alkene arylcyanation or related reductive cross-coupling methods should procure NCTS as the cyanating agent of choice, given its demonstrated compatibility with Ni-catalyzed reductive conditions where traditional nucleophilic cyanide sources (KCN, TMSCN, Zn(CN)₂) are ineffective or unreported [1]. NCTS functions as an environmentally benign and nontoxic organo-cyanating reagent in this context [1], enabling methodology development in an emerging area of alkene difunctionalization with relevance to complex molecule synthesis.

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